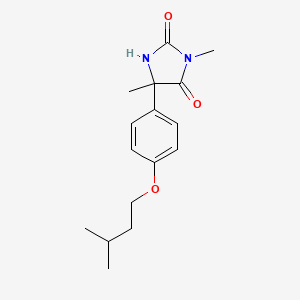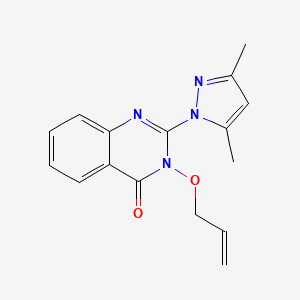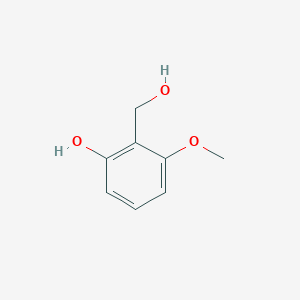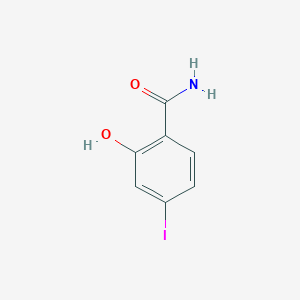![molecular formula C11H11N3OS B14151026 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide typically involves the condensation of 1-methylpyrrole-2-carboxaldehyde with thiophene-2-carboxamide. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it into an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the pyrrole moiety.
1-methylpyrrole-2-carboxaldehyde: Contains the pyrrole ring but lacks the thiophene moiety.
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]benzamide: Similar structure but with a benzene ring instead of thiophene.
Uniqueness
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide is unique due to the combination of pyrrole and thiophene rings, which imparts distinct electronic properties and biological activities. This dual-ring structure enhances its potential for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-14-6-2-4-9(14)8-12-13-11(15)10-5-3-7-16-10/h2-8H,1H3,(H,13,15)/b12-8+ |
InChI Key |
ZBARXLYVCNLMDC-XYOKQWHBSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)C2=CC=CS2 |
solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


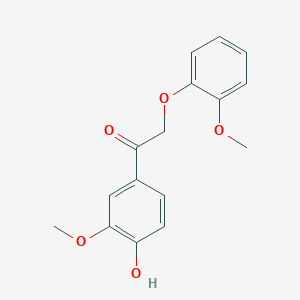
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
